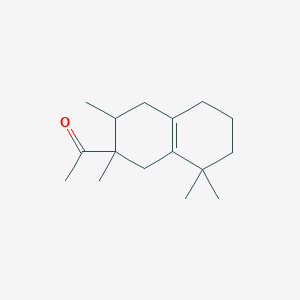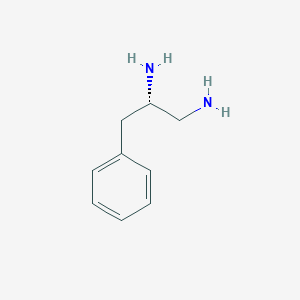
DAUDA
Overview
Description
11-(Dansylamino)undecanoic acid, commonly referred to as DAUDA, is an environment-sensitive fluorescent fatty acid analogue. It is widely used in biochemical research due to its ability to alter its fluorescence emission spectra upon binding to proteins. This property makes it a valuable tool for studying protein-ligand interactions, particularly in the context of fatty acid-binding proteins .
Mechanism of Action
Target of Action
11-(Dansylamino)undecanoic acid, also known as DAUDA, is an environment-sensitive fluorescent fatty acid analogue . It primarily targets fatty acid-binding proteins , specifically the Schistosoma mansoni Sm14 fatty acid-binding protein . It also binds with high affinity to bovine and human serum albumin (BSA and HSA) at three sites .
Mode of Action
This compound interacts with its targets by altering its intensities and fluorescent emission spectra upon entry into binding proteins . This change in fluorescence allows this compound to be used as a probe to determine the relative affinity of natural fatty acids for its target proteins .
Biochemical Pathways
It is known that this compound is used to determine the relative affinity of natural fatty acids for polymorphs of the schistosoma mansoni sm14 fatty acid-binding protein . This suggests that this compound may play a role in fatty acid metabolism and transport.
Result of Action
The primary result of this compound’s action is the alteration of its intensities and fluorescent emission spectra on entry into binding proteins . This allows this compound to be used as a probe to determine the relative affinity of natural fatty acids for its target proteins .
Action Environment
This compound is described as an environment-sensitive fluorescent fatty acid analogue . This suggests that the action, efficacy, and stability of this compound may be influenced by the environment in which it is present.
Biochemical Analysis
Biochemical Properties
11-(Dansylamino)undecanoic acid plays a significant role in biochemical reactions by serving as a fluorescent probe. It interacts with various enzymes, proteins, and other biomolecules, providing insights into their binding sites and affinities. For instance, 11-(Dansylamino)undecanoic acid binds with high affinity to human serum albumin (HSA) and bovine serum albumin (BSA) at multiple sites . The compound’s fluorescence properties change upon binding, allowing researchers to study the relative affinities of natural fatty acids for different binding sites .
Cellular Effects
11-(Dansylamino)undecanoic acid influences various cellular processes by interacting with cell membrane proteins and intracellular binding proteins. Its effects on cell function include alterations in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been used to study the binding sites of medium-chain fatty acids on human serum albumin, providing insights into how these interactions affect cellular functions .
Molecular Mechanism
The molecular mechanism of 11-(Dansylamino)undecanoic acid involves its binding interactions with biomolecules. The compound binds to specific sites on proteins, such as human serum albumin, and alters its fluorescence properties. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 11-(Dansylamino)undecanoic acid binds to the bilirubin-binding sites of albumin, which are distinct from the primary long-chain fatty acid-binding sites . This interaction provides valuable information about the binding affinities and specificities of different fatty acids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-(Dansylamino)undecanoic acid can change over time due to its stability and degradation. The compound is stable at room temperature but should be protected from light to prevent degradation . Long-term studies have shown that 11-(Dansylamino)undecanoic acid maintains its fluorescence properties for extended periods, making it suitable for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 11-(Dansylamino)undecanoic acid vary with different dosages in animal models. At lower doses, the compound effectively binds to target proteins and provides valuable insights into their binding sites. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that the compound’s fluorescence properties can be used to determine the relative affinities of natural fatty acids for different binding sites in animal models .
Metabolic Pathways
11-(Dansylamino)undecanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate fatty acid metabolism. The compound’s ability to bind to specific sites on proteins, such as human serum albumin, allows researchers to study the metabolic flux and changes in metabolite levels . This information is crucial for understanding the role of fatty acids in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 11-(Dansylamino)undecanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s fluorescence properties enable researchers to track its localization and accumulation in different cellular compartments . This information is essential for understanding how fatty acids are transported and distributed within cells and tissues.
Subcellular Localization
11-(Dansylamino)undecanoic acid exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of 11-(Dansylamino)undecanoic acid provides valuable insights into its role in cellular processes and its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(dansylamino)undecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with undecanoic acid.
Dansylation: The undecanoic acid is reacted with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) in the presence of a base such as triethylamine. This reaction forms the dansylated intermediate.
Purification: The product is then purified using techniques such as column chromatography to obtain pure 11-(dansylamino)undecanoic acid.
Industrial Production Methods
While specific industrial production methods for DAUDA are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
11-(Dansylamino)undecanoic acid undergoes several types of chemical reactions:
Substitution Reactions: The dansyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the fatty acid chain.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various dansylated derivatives, while oxidation and reduction can modify the fatty acid chain.
Scientific Research Applications
11-(Dansylamino)undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the binding interactions of fatty acids with proteins.
Medicine: Utilized in the development of diagnostic assays and in the study of lipid metabolism.
Industry: Applied in the formulation of fluorescent dyes and in the development of biosensors.
Comparison with Similar Compounds
Similar Compounds
11-(Dansylamino)capric acid: Another dansylated fatty acid analogue with a shorter carbon chain.
11-(Dansylamino)lauric acid: Similar structure but with a longer carbon chain.
Uniqueness
11-(Dansylamino)undecanoic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and fluorescence sensitivity. This makes it particularly useful for studying a wide range of fatty acid-binding proteins and their interactions .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4S/c1-25(2)21-15-11-14-20-19(21)13-12-16-22(20)30(28,29)24-18-10-8-6-4-3-5-7-9-17-23(26)27/h11-16,24H,3-10,17-18H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPGVMDMVJGHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223302 | |
| Record name | 11-(Dansylamino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73025-02-2 | |
| Record name | 11-(Dansylamino)undecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073025022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(Dansylamino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



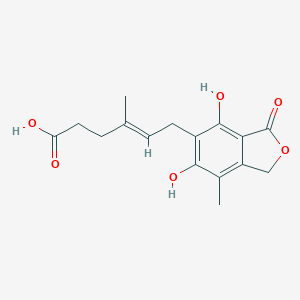
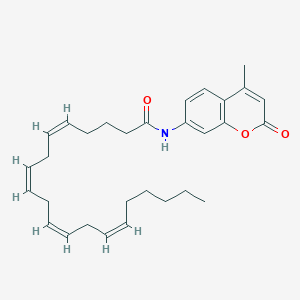
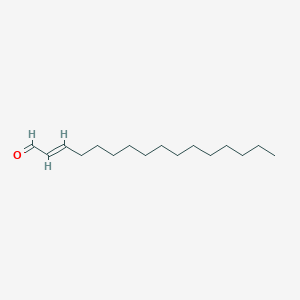
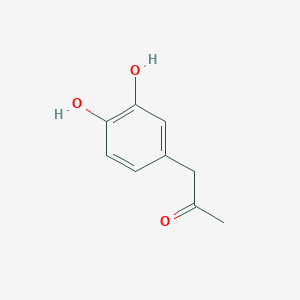
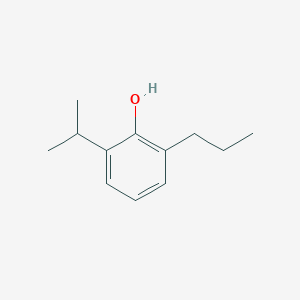
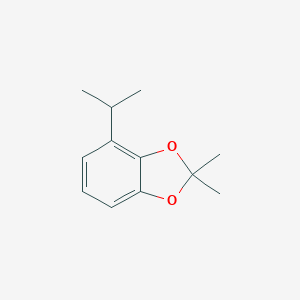
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)
